N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Overview
Description
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea is an organic compound often explored for its unique chemical properties and potential applications in various fields. This compound features a complex structure with two pyrazole rings, one benzyl group, and a thiourea moiety, each contributing to its versatility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea typically involves multi-step organic reactions. Initially, the precursor 2-fluorobenzylamine is reacted with 1H-pyrazole-4-carboxaldehyde under reflux conditions in the presence of a suitable solvent, resulting in the formation of the intermediate Schiff base. Subsequent reaction with N-methylisothiocyanate under controlled temperature yields the final thiourea compound.
Industrial Production Methods
Industrial synthesis of this compound may involve optimized conditions to enhance yield and purity. Continuous flow reactors and automation can be employed to maintain consistent temperature and reaction times, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to oxidized derivatives.
Reduction: Commonly involves sodium borohydride or lithium aluminium hydride as reducing agents, resulting in the formation of reduced analogs.
Substitution: Halogenation or nitration can occur, especially at the benzyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Bromine, nitric acid.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction can lead to aminopyrazoles.
Scientific Research Applications
This compound holds significant interest in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modifying their activity and thereby influencing cellular pathways. The thiourea moiety is known for its ability to form strong hydrogen bonds, which can be critical in such interactions.
Comparison with Similar Compounds
Similar Compounds
N'-[1-(benzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Uniqueness
Compared to similar compounds, N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea's unique structure, particularly the presence of the fluorine atom, can significantly influence its reactivity and binding characteristics, making it valuable in niche applications where such specific interactions are desirable.
Conclusion
This compound is a versatile compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structural features provide a basis for extensive research and potential development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1-methyl-1-[(2-methylpyrazol-3-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6S/c1-22(12-15-7-8-19-23(15)2)17(25)21-14-9-20-24(11-14)10-13-5-3-4-6-16(13)18/h3-9,11H,10,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHRETURPQIPCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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